molecular formula C18H23N5OS2 B2705049 N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide CAS No. 850460-77-4

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Cat. No. B2705049
CAS RN: 850460-77-4
M. Wt: 389.54
InChI Key: PFKAIFVLRGMHNN-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H23N5OS2 and its molecular weight is 389.54. The purity is usually 95%.
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Scientific Research Applications

Heterocycle Synthesis and Antimicrobial Applications

  • Synthesis of Isoxazole-Based Heterocycles : A study by Darwish et al. (2014) utilized 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide for the synthesis of various heterocycles incorporating sulfamoyl moiety. These heterocycles were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish, Atia, & Farag, 2014).

  • Antimicrobial Evaluation of Novel Compounds : Another study by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety. These compounds were assessed for their antibacterial and antifungal activities, exhibiting significant potential (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Pharmacological Evaluation

  • Glutaminase Inhibitors : Shukla et al. (2012) conducted a study on the synthesis of BPTES analogs, a type of glutaminase inhibitor. These analogs, including N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, were evaluated for their potency and drug-like molecular properties. The study noted their potential in attenuating the growth of human lymphoma B cells (Shukla et al., 2012).

Antitumor Activity

  • Evaluation of Thiazole and Pyridone Derivatives : Albratty et al. (2017) synthesized various compounds, including 2-cyano-N-(thiazol-2-yl) acetamide, and evaluated their antitumor activity. Some of these compounds showed promising inhibitory effects on different cell lines (Albratty, El-Sharkawy, & Alam, 2017).

Other Applications

  • Synthesis of Thiazolidinone Derivatives : Baviskar et al. (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide and other derivatives to evaluate their antimicrobial activity (Baviskar, Khadabadi, & Deore, 2013).

  • Synthesis of Thiazolidinone, Thiazoline, and Thiophene Derivatives : Gouda et al. (2010) explored the synthesis of various derivatives from 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide. These derivatives were evaluated as antimicrobial agents, showing potential activities (Gouda, Berghot, Shoeib, & Khalil, 2010).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS2/c1-11(2)18(5,10-19)21-15(24)9-25-17-23-22-16(26-17)20-14-7-6-12(3)13(4)8-14/h6-8,11H,9H2,1-5H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKAIFVLRGMHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

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